Calcium bis(di(tert-butyl)naphthalenesulphonate)
Description
Properties
CAS No. |
85614-29-5 |
|---|---|
Molecular Formula |
C36H46CaO6S2 |
Molecular Weight |
679.0 g/mol |
IUPAC Name |
calcium;2,3-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/2C18H24O3S.Ca/c2*1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h2*7-11H,1-6H3,(H,19,20,21);/q;;+2/p-2 |
InChI Key |
ZMZJSSHWIFTNKO-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary method for preparing calcium bis(di(tert-butyl)naphthalenesulphonate) involves the neutralization reaction between di(tert-butyl)naphthalenesulfonic acid and a calcium base such as calcium carbonate or calcium hydroxide. The reaction proceeds as follows:
$$
2 \text{ R-SO}3\text{H} + \text{CaCO}3 \rightarrow \text{Ca(R-SO}3)2 + \text{CO}2 + \text{H}2\text{O}
$$
or
$$
2 \text{ R-SO}3\text{H} + \text{Ca(OH)}2 \rightarrow \text{Ca(R-SO}3)2 + 2 \text{H}_2\text{O}
$$
where R-SO3H represents di(tert-butyl)naphthalenesulfonic acid.
Detailed Procedure
Step 1: Preparation of Reactants
Di(tert-butyl)naphthalenesulfonic acid is dissolved in an appropriate organic solvent or oil medium to facilitate reaction kinetics.Step 2: Addition of Calcium Base
Calcium carbonate or calcium hydroxide is gradually added to the acid solution under stirring. The reaction mixture is maintained at a controlled temperature, typically between 40°C and 90°C, to optimize neutralization and salt formation.Step 3: Reaction Monitoring
The reaction progress is monitored by measuring the pH and the consumption of acid groups, often by titration or spectroscopic methods.Step 4: Removal of By-products
Carbon dioxide (if calcium carbonate is used) and water formed during the reaction are removed by controlled heating and nitrogen purging to drive the reaction to completion and to purify the product.Step 5: Isolation and Purification
The resulting calcium bis(di(tert-butyl)naphthalenesulphonate) is isolated by filtration or centrifugation, followed by drying under vacuum or inert atmosphere to obtain the pure compound.
Data Table: Typical Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reactants | Di(tert-butyl)naphthalenesulfonic acid and CaCO3 or Ca(OH)2 | Stoichiometric ratio 2:1 (acid:Ca) |
| Solvent | Mineral oil or organic solvent | Facilitates dissolution and reaction |
| Temperature | 40°C to 90°C | Controlled to optimize reaction rate |
| Reaction Time | 1 to 12 hours | Depends on scale and method |
| Gas Flow (if CO2 used) | 0.77 to 0.82 standard cubic feet/hour | For neutralization and overbasing |
| pH Monitoring | Neutral to slightly basic | Ensures complete neutralization |
| Removal of Volatiles | Heating to 150°C with nitrogen sweep | Removes water and solvents |
| Final Product Purity | >95% | Verified by titration and spectroscopy |
Research Findings and Analysis
The neutralization of di(tert-butyl)naphthalenesulfonic acid with calcium bases is straightforward and yields high-purity calcium salts suitable for industrial applications.
Controlling water content during synthesis is critical; excess water can increase viscosity and complicate processing, as observed in related calcium sulfonate preparations.
The use of calcium hydroxide allows in situ formation of the base, which can improve reaction efficiency and product consistency.
Carbon dioxide bubbling is a useful technique to control the base number and ensure complete conversion in overbasing processes, which may be adapted for this compound's synthesis.
Purification by hot filtration with diatomaceous earth or similar aids ensures removal of insoluble impurities, enhancing product quality.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(di(tert-butyl)naphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulphone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalenesulphinate derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Naphthalenesulphinate derivatives.
Substitution: Various substituted naphthalenesulphonates depending on the reagents used.
Scientific Research Applications
Industrial Applications
-
Surfactant in Formulations
- Calcium bis(di(tert-butyl)naphthalenesulphonate) is primarily used as a surfactant in formulations for lubricants, coatings, and other industrial products. Its structure allows it to reduce surface tension, thereby improving the dispersion of solid particles in liquids.
-
Emulsifier in Oil-based Products
- The compound serves as an effective emulsifier in oil-based products, facilitating the mixing of oil and water phases. This property is particularly valuable in the formulation of paints and coatings where stability is crucial.
-
Dispersant for Pigments
- In the pigment industry, it acts as a dispersant, improving the distribution of pigments within a medium. This application enhances color consistency and stability in paints and inks.
Environmental Applications
-
Wastewater Treatment
- Recent studies have highlighted the potential of calcium bis(di(tert-butyl)naphthalenesulphonate) in wastewater treatment processes. Its surfactant properties can aid in the removal of hydrophobic contaminants from water bodies, promoting cleaner effluents.
-
Soil Remediation
- The compound has been investigated for its role in soil remediation efforts, particularly in enhancing the bioavailability of nutrients and contaminants for microbial degradation processes.
Pharmaceutical Applications
-
Drug Formulation
- Preliminary research indicates that calcium bis(di(tert-butyl)naphthalenesulphonate) may be utilized as an excipient in drug formulations. Its ability to improve solubility and stability of active pharmaceutical ingredients (APIs) can enhance drug delivery systems.
-
Antimicrobial Properties
- Some studies have explored its antimicrobial properties, suggesting potential applications in developing antimicrobial agents or preservatives for pharmaceutical products.
Case Studies
Mechanism of Action
The mechanism of action of calcium bis(di(tert-butyl)naphthalenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also interact with biological macromolecules, such as proteins and nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations in Naphthalenesulphonate Salts
Calcium bis(di(tert-butyl)naphthalenesulphonate) belongs to a family of calcium naphthalenesulphonates with varying alkyl substituents. Key structural analogs include:
| Compound Name | CAS No. | Substituents | Key Properties |
|---|---|---|---|
| Calcium bis(di(tert-butyl)naphthalenesulphonate) | 53578-90-8 | tert-butyl | High thermal stability, steric hindrance |
| Calcium bis(diisopropylnaphthalenesulphonate) | 80137-60-6 | isopropyl | Moderate solubility, lower steric bulk |
| Calcium bis(dimethylnaphthalenesulphonate) | 85409-99-0 | methyl | High solubility, reduced thermal stability |
| Calcium dinonylnaphthalenesulphonate | 57855-77-3 | dinonyl | Hydrophobic, surfactant applications |
Key Findings :
- Thermal Stability : The tert-butyl groups in Calcium bis(di(tert-butyl)naphthalenesulphonate) provide superior thermal resistance compared to methyl or isopropyl analogs due to reduced molecular mobility and oxidative degradation .
- Solubility: Methyl-substituted derivatives exhibit higher aqueous solubility, while tert-butyl variants are more soluble in nonpolar solvents, making them suitable for polymer stabilization .
- Applications: Dinonyl-substituted derivatives (e.g., CAS 57855-77-3) are preferred in lubricant additives due to their hydrophobicity, whereas tert-butyl derivatives excel in high-temperature dispersant formulations .
Functional Analogs: Benzenesulphonate vs. Naphthalenesulphonate Salts
Calcium bis(di(tert-butyl)naphthalenesulphonate) can also be compared to benzenesulphonate salts, such as Calcium bis(dodecylbenzenesulphonate) (CAS 105864-16-2).
| Property | Calcium Bis(di(tert-butyl)naphthalenesulphonate) | Calcium Bis(dodecylbenzenesulphonate) |
|---|---|---|
| Aromatic Core | Naphthalene (two fused rings) | Benzene (single ring) |
| Substituents | tert-butyl | dodecyl |
| Solubility | Moderate in organic solvents | High in hydrophobic matrices |
| Primary Use | High-temperature dispersants | Detergents, emulsifiers |
Key Findings :
- Aromatic Structure : The naphthalene core enhances π-π interactions, improving adsorption on surfaces (e.g., in cement superplasticizers), whereas benzenesulphonates are more cost-effective for bulk applications like detergents .
- Alkyl Chain Impact : Long-chain dodecyl groups in benzenesulphonates improve micelle formation in surfactants, while tert-butyl groups optimize steric stabilization in polymer systems .
Performance in Cement Superplasticizers
Studies on poly β-naphthalenesulphonate condensates (e.g., CAS 25322-17-2 derivatives) highlight their role as superplasticizers in cement. Calcium bis(di(tert-butyl)naphthalenesulphonate) demonstrates superior dispersion efficiency compared to methyl-substituted analogs due to reduced agglomeration under high-shear conditions .
Biological Activity
Calcium bis(di(tert-butyl)naphthalenesulphonate) (CaDBN) is a compound belonging to the class of naphthalene sulfonates, which are known for their diverse applications in industrial and biological contexts. This article explores the biological activity of CaDBN, summarizing key findings from various studies, including its potential health effects, mechanisms of action, and implications for human health.
Chemical Structure and Properties
CaDBN consists of calcium ions complexed with di(tert-butyl)naphthalenesulfonate groups. The presence of the bulky tert-butyl groups enhances its solubility and stability in various environments. The naphthalene backbone contributes to its hydrophobic properties, making it an effective surfactant and dispersant.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₈CaO₆S₂ |
| Molecular Weight | 418.67 g/mol |
| Solubility | Soluble in organic solvents |
| pH (1% Solution) | 6-8 |
Toxicological Studies
Research indicates that CaDBN exhibits low toxicity under typical exposure conditions. In a screening assessment conducted by Health Canada, it was determined that exposure to CaDBN is negligible, posing a low concern for human health based on classifications for carcinogenicity, genotoxicity, and reproductive toxicity .
Key Findings:
- Genotoxicity: CaDBN was not found to be mutagenic in various assays, suggesting a low risk for genetic damage .
- Reproductive Toxicity: Studies indicated no significant effects on reproductive organs in long-term exposure scenarios .
CaDBN's biological activity can be attributed to its interactions with cellular membranes and proteins. The hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. This property is crucial in understanding its role as a surfactant in biological systems.
Case Studies
- Environmental Impact: A study on the removal of aromatic sulfonates from wastewater highlighted the efficiency of CaDBN as a biodegradable surfactant that aids in pollutant degradation . This suggests potential applications in bioremediation.
- Cellular Studies: Research involving RAW264.7 macrophage cells demonstrated that CaDBN could modulate immune responses by enhancing cytokine production (TNF-α and IL-6), indicating its role in immune modulation .
Safety Assessment
The safety profile of CaDBN has been evaluated through various toxicological studies. The findings suggest minimal risk associated with its use in industrial applications:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Calcium bis(di(tert-butyl)naphthalenesulphonate), and how can its purity be validated?
- Synthesis involves sulfonation of di(tert-butyl)naphthalene followed by neutralization with calcium hydroxide. Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to quantify impurities. Cross-referencing regulatory identifiers like CAS 53578-90-8 ensures compliance with safety protocols .
Q. Which spectroscopic methods are most effective for characterizing the structural properties of Calcium bis(di(tert-butyl)naphthalenesulphonate)?
- Fourier-transform infrared spectroscopy (FTIR) identifies sulfonate and tert-butyl functional groups. ¹H/¹³C NMR confirms molecular symmetry, while mass spectrometry (MS) verifies molecular weight. Consistent spectral documentation in lab notebooks is critical for reproducibility .
Q. What regulatory considerations apply to laboratory handling of Calcium bis(di(tert-butyl)naphthalenesulphonate)?
- Compliance with registration dates (e.g., 31/05/2018) and CAS-linked safety guidelines is mandatory. Protocols should align with hazard communication standards for sulfonate derivatives .
Advanced Research Questions
Q. How can computational reaction path searches enhance experimental design for catalytic applications of Calcium bis(di(tert-butyl)naphthalenesulphonate)?
- Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Integrating these with high-throughput screening reduces trial-and-error, as demonstrated by ICReDD’s computational-experimental feedback loop .
Q. What strategies resolve discrepancies in reported solubility parameters of Calcium bis(di(tert-butyl)naphthalenesulphonate) across solvents?
- Systematic solubility studies under controlled temperature/pH conditions, paired with HPLC-UV or gravimetric analysis, clarify inconsistencies. Solvent polarity and ionic strength effects must be standardized .
Q. How do membrane separation technologies improve purification efficiency for Calcium bis(di(tert-butyl)naphthalenesulphonate) in multi-phase systems?
- Nanofiltration membranes with tailored pore sizes isolate the compound from byproducts. Optimization involves adjusting transmembrane pressure and solvent composition, leveraging advancements in CRDC-classified separation technologies .
Q. What methodologies elucidate thermal degradation pathways of Calcium bis(di(tert-butyl)naphthalenesulphonate) under industrial conditions?
- Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies degradation products. Reactor simulations incorporating heat transfer models predict stability thresholds .
Q. How can reactor design principles mitigate mass transfer limitations in scalable syntheses?
- Continuous flow reactors improve mixing and heat dissipation vs. batch systems. Computational fluid dynamics (CFD) models optimize geometry and flow rates, guided by CRDC reactor design frameworks .
Q. What ethical standards are critical when publishing environmental impact data for Calcium bis(di(tert-butyl)naphthalenesulphonate)?
- Transparent reporting of solvent recovery rates and waste protocols ensures reproducibility. Ecological toxicity assessments must use validated assays, adhering to FAIR data principles .
Methodological Insights
- Data Contradiction Analysis : Cross-validate solubility or reactivity data using orthogonal techniques (e.g., NMR, HPLC, TGA) and controlled experimental conditions .
- Experimental Design : Integrate computational modeling (e.g., reaction path searches) with iterative lab experiments to prioritize high-yield conditions .
- Separation Optimization : Apply CRDC-classified membrane technologies (RDF2050104) to enhance purity in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
